molecular formula C19H16KN3Na2O13S4 B12719128 4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt CAS No. 94109-40-7

4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt

Cat. No.: B12719128
CAS No.: 94109-40-7
M. Wt: 707.7 g/mol
InChI Key: XFKPIQCFMOCYHY-UHFFFAOYSA-K
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Description

4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and naphthalene ring structure. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through filtration, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.

Major Products Formed

    Oxidation: Can lead to the formation of nitro compounds or other oxidized derivatives.

    Reduction: Typically results in the formation of aromatic amines.

    Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Widely used in the production of dyes, pigments, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The sulfonic acid groups enhance its solubility in water, making it useful in various aqueous applications. The naphthalene ring structure provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
  • 6-(Methyl((2-(sulphooxy)ethyl)sulphonyl)amino)naphthalene-2-sulphonic acid

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo multiple types of reactions makes it versatile for various applications.

Properties

CAS No.

94109-40-7

Molecular Formula

C19H16KN3Na2O13S4

Molecular Weight

707.7 g/mol

IUPAC Name

potassium;disodium;4-hydroxy-6-[methyl(2-sulfonatooxyethylsulfonyl)amino]-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C19H19N3O13S4.K.2Na/c1-22(36(24,25)9-8-35-39(32,33)34)14-5-2-12-10-17(38(29,30)31)18(19(23)16(12)11-14)21-20-13-3-6-15(7-4-13)37(26,27)28;;;/h2-7,10-11,23H,8-9H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3

InChI Key

XFKPIQCFMOCYHY-UHFFFAOYSA-K

Canonical SMILES

CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[K+]

Origin of Product

United States

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